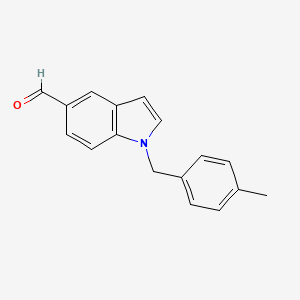

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde

Description

1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde is a substituted indole derivative characterized by a 4-methylbenzyl group at the indole nitrogen and a formyl (-CHO) substituent at the 5-position of the indole ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.32 g/mol (CAS: 944893-71-4) .

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-10-15(12-19)6-7-17(16)18/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDBXWMLCDXCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base such as potassium carbonate to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(4-methylbenzyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group at the indole nitrogen can be modified to alter steric, electronic, or solubility properties. Key examples include:

Key Trends :

Positional Isomerism of the Aldehyde Group

The aldehyde group’s position on the indole ring significantly impacts molecular interactions:

Structural Implications :

- 6-position isomers (e.g., 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde) may exhibit altered dipole moments or crystallinity .

Functional Group Replacements

Replacing the aldehyde with other functional groups modifies reactivity and bioactivity:

Activité Biologique

1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde (CAS No. 944893-71-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C17H15NO

- Molecular Weight: 249.32 g/mol

- Structure: The compound features an indole ring with a carbaldehyde group and a para-methylbenzyl substituent, contributing to its unique biological profile.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde against various cancer cell lines. The MTT assay was employed to evaluate cell viability.

| Cell Line | LC50 (μM) | Remarks |

|---|---|---|

| HepG2 | 0.9 | High cytotoxicity |

| MCF-7 | 0.55 | High cytotoxicity |

| HeLa | 0.50 | High cytotoxicity |

| HEK293 (normal) | >100 | Low cytotoxicity |

The results indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it shows minimal toxicity towards normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .

Antimicrobial Activity

The antimicrobial properties of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde have also been investigated. Studies report that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Bacillus cereus | 0.015 |

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .

The mechanism of action for 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde is believed to involve interaction with specific cellular targets, potentially including enzymes and receptors involved in cancer cell proliferation and microbial resistance pathways. The indole structure is known for its ability to modulate various signaling pathways, which may contribute to its observed biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives, including 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde:

- Cytotoxicity in Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound in developing treatments for liver cancer .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .

- Safety Profile : The low cytotoxicity against normal cell lines suggests a favorable safety profile, making it a candidate for further development in clinical settings .

Q & A

Q. How can 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde be functionalized for metal-organic framework (MOF) synthesis?

- Methodology :

- Schiff Base Formation : React with diamines (e.g., ethylenediamine) to form bis-aldehyde ligands for MOF assembly .

- Coordination Studies : Characterize metal complexes (e.g., Cu²⁺) via UV-Vis and EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.